molecular formula C15H19F2NO3 B6978287 [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone

[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone

Cat. No.: B6978287
M. Wt: 299.31 g/mol
InChI Key: JXWMACUCGXECSB-UHFFFAOYSA-N
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Description

[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone is a synthetic compound that is of growing interest in scientific research due to its unique chemical structure and potential applications. This compound, featuring both azetidine and methoxyethoxy groups, possesses properties that make it a subject of study in various fields including chemistry, biology, and medicine.

Properties

IUPAC Name

[3-(2,2-difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-20-5-6-21-13-4-2-3-12(8-13)15(19)18-9-11(10-18)7-14(16)17/h2-4,8,11,14H,5-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWMACUCGXECSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)N2CC(C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone typically involves a multi-step process:

  • Formation of the Azetidine Ring: : This can be achieved through the reaction of a β-amino alcohol with a suitable leaving group under alkaline conditions.

  • Introduction of the 2,2-Difluoroethyl Group: : This step often involves the use of difluoroethyl halides in the presence of a strong base to achieve the desired substitution.

  • Attachment of the Methanone Group: : Finally, coupling the azetidine derivative with a phenylmethanone derivative under appropriate conditions, such as the use of a coupling reagent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

For large-scale production, the synthetic routes are optimized to enhance yield and purity while minimizing cost and environmental impact. This can include:

  • Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.

  • Green Chemistry Approaches: : Employing safer solvents and reagents to reduce ecological footprint.

Chemical Reactions Analysis

Types of Reactions

[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone undergoes several types of chemical reactions:

  • Oxidation: : Converts the methanone group to a carboxylic acid.

  • Reduction: : Can reduce the ketone group to an alcohol.

  • Substitution Reactions: : The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO4 or CrO3.

  • Reduction: : Typically using reducing agents such as LiAlH4 or NaBH4.

  • Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

  • Oxidation: : Results in carboxylic acid derivatives.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Generates a variety of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Acts as a building block in the synthesis of larger, more complex organic molecules.

  • Catalysis: : Potentially serves as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine

  • Pharmaceutical Research: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Biochemical Studies: : Used as a probe to study enzyme interactions and metabolic pathways.

Industry

  • Material Science: : Explored for use in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The azetidine ring provides a rigid framework that allows precise interactions with biological molecules:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways Involved: : Influences metabolic pathways and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,2-Difluoroethyl)piperidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone: : Another compound with a piperidine ring instead of azetidine.

  • [3-(2,2-Difluoroethyl)morpholin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone: : Features a morpholine ring.

Uniqueness

  • Structural Rigidity: : The azetidine ring imparts greater rigidity compared to piperidine or morpholine, potentially enhancing binding affinity.

  • Reactivity: : The presence of the difluoroethyl group increases the compound's chemical reactivity, enabling diverse chemical transformations.

This comprehensive exploration highlights the importance and potential of [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone in scientific research and industrial applications.

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